tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS No.:
Cat. No.: VC16562232
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14?,15-,16?/m0/s1 |
| Standard InChI Key | GTHIMSKFPVNTLG-PCKAHOCUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
The compound’s molecular architecture features a 7-azabicyclo[2.2.1]heptane scaffold, a bridged bicyclic system containing one nitrogen atom. The stereospecific (2S) configuration at the second carbon ensures distinct spatial orientation, which is critical for its interactions with biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₄ |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| CAS Number | VC16562232 |
| SMILES Notation | CC(C)(C)OC(=O)N1C2CCC1C@HNC(=O)OCC3=CC=CC=C3 |
The tert-butyl carbamate group at the 7-position enhances steric protection of the amine, while the Cbz group at the 2-position provides selective deprotection capabilities during synthetic workflows.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (2S)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves multi-step organic transformations:
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Core Formation: The azabicyclo[2.2.1]heptane framework is constructed via a [2+2] cycloaddition or intramolecular aldol condensation, leveraging chiral auxiliaries to enforce the (2S) stereochemistry.
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Amine Protection: Sequential protection of the primary amine with benzyl chloroformate (CbzCl) and the secondary amine with tert-butyl dicarbonate (Boc₂O) ensures regioselective functionalization .
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Crystallization: The final product is purified through recrystallization or chromatography, yielding ≥97% purity .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalyst optimization (e.g., DMAP for acylation) are critical for maintaining cost-effectiveness.
Applications in Medicinal Chemistry
Intermediate for Drug Development
This compound serves as a versatile building block for:
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Peptidomimetics: The Cbz-protected amine enables peptide coupling reactions, facilitating the synthesis of protease-resistant analogs .
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Small-Molecule Inhibitors: Functionalization at the 2- and 7-positions yields candidates for kinase and GPCR-targeted therapies.
Case Study: Antidiabetic Agent Synthesis
A 2024 study utilized this intermediate to synthesize a DPP-4 inhibitor with 92% oral bioavailability in murine models. The tert-butyl group was selectively deprotected under acidic conditions, followed by amidation to introduce a trifluorophenyl moiety.
Comparative Analysis with Related Azabicyclic Compounds
Structural Uniqueness
Compared to tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride, this compound’s (2S) configuration and Cbz protection offer superior stereochemical control in asymmetric synthesis. The additional benzyloxycarbonyl group enables orthogonal deprotection strategies absent in simpler analogs.
Future Research Directions
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Enantioselective Synthesis: Developing catalytic asymmetric methods to bypass chiral resolution steps.
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Prodrug Design: Leveraging the Cbz group for targeted drug delivery systems.
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Computational Modeling: Machine learning-driven optimization of DPP-4 inhibitor derivatives.
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